Product packaging for Benzonitrile, 3-(benzoyloxy)-(Cat. No.:CAS No. 16513-76-1)

Benzonitrile, 3-(benzoyloxy)-

Cat. No.: B1652958
CAS No.: 16513-76-1
M. Wt: 223.23 g/mol
InChI Key: INDVQLDWDQNRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzonitrile (B105546) and Benzoyloxy Moieties in Organic Chemistry Research

The benzonitrile moiety is a benzene (B151609) ring substituted with a cyano (-C≡N) group. This group is a powerful electron-withdrawing feature, which deactivates the aromatic ring towards electrophilic substitution, primarily directing incoming groups to the meta position. The nitrile group itself is a versatile functional handle, capable of being transformed into other functionalities such as amines, amides, carboxylic acids, and aldehydes. Benzonitrile and its derivatives are fundamental components in the synthesis of dyes, pharmaceuticals, and agrochemicals. smolecule.comtandfonline.com The cyano group's linearity and polarity also make it a key component in the design of liquid crystals and other advanced materials. tandfonline.com

The benzoyloxy moiety , an ester of benzoic acid, is significant as both a protecting group for alcohols and phenols and as an active component in various chemical structures. acs.org The homolytic cleavage of related peroxides can generate benzoyloxy radicals, which are important initiators in radical reactions. fluorochem.co.uk In medicinal chemistry, the benzoyloxy group can influence a molecule's lipophilicity and its ability to interact with biological targets. smolecule.com The ester linkage is also susceptible to hydrolysis, a property that can be exploited in designing prodrugs.

Historical Context of Related Chemical Compound Studies

The historical foundation for the synthesis of molecules like Benzonitrile, 3-(benzoyloxy)- lies in classical organic reactions developed over the last two centuries. The preparation of the benzonitrile core often relies on methods for introducing the cyano group onto a benzene ring. The Sandmeyer reaction, discovered in the late 19th century, provided a pathway to convert anilines (aminophenols in this context) into benzonitriles via a diazonium salt intermediate. google.com Another established method is the dehydration of benzaldoximes. google.com

The formation of the benzoate (B1203000) ester linkage is most commonly achieved through esterification. The reaction of a phenol (B47542) (like 3-hydroxybenzonitrile) with benzoyl chloride, often in the presence of a base like pyridine (B92270), is a standard procedure for creating phenyl benzoate esters. This method, a variation of the Schotten-Baumann reaction, has been a cornerstone of organic synthesis since the late 1800s. Research into cyanophenyl benzoates gained momentum in the latter half of the 20th century with the discovery of their utility in liquid crystal technologies, driving the synthesis of various isomers to study their physical and electronic properties. tandfonline.com

Current Research Landscape and Emerging Areas for Benzonitrile, 3-(benzoyloxy)- Analogues

While direct studies on Benzonitrile, 3-(benzoyloxy)- are not widely reported, the research on its isomers and analogues is active, primarily in materials science and medicinal chemistry.

In Materials Science , cyanophenyl and cyanobiphenyl benzoates are extensively studied for their liquid crystalline properties. tandfonline.comtandfonline.comresearchgate.net The rigid structure and strong dipole moment conferred by the cyano group are crucial for forming nematic and smectic phases, which are essential for display technologies. tandfonline.comresearchgate.net The specific orientation of the functional groups, as seen in the different positional isomers (ortho, meta, para), significantly impacts the dielectric anisotropy and transition temperatures of these materials. tandfonline.com Research in this area focuses on synthesizing new derivatives with optimized properties, such as wider temperature ranges for liquid crystal phases and enhanced stability. tandfonline.com

In Medicinal Chemistry , the structural motifs present in Benzonitrile, 3-(benzoyloxy)- are found in various bioactive molecules. The cyano group is a feature in compounds investigated for antimicrobial and anticancer activities. smolecule.com Similarly, benzoate derivatives are explored as building blocks for new therapeutic agents. Structure-activity relationship (SAR) studies on related compounds show that the presence and position of electron-withdrawing groups like the cyano group can enhance biological potency. Emerging research could explore analogues of Benzonitrile, 3-(benzoyloxy)- as intermediates for creating complex drug candidates or as scaffolds for probing interactions with biological targets like enzymes and receptors. smolecule.com

Detailed Research Findings

Although specific experimental data for Benzonitrile, 3-(benzoyloxy)- is scarce in the literature, a plausible synthetic route can be proposed based on well-established chemical reactions. The most direct method would be the esterification of 3-hydroxybenzonitrile with benzoyl chloride.

Plausible Synthesis of Benzonitrile, 3-(benzoyloxy)-

The reaction scheme illustrates the esterification of 3-hydroxybenzonitrile with benzoyl chloride, typically in the presence of a base like pyridine, to yield Benzonitrile, 3-(benzoyloxy)-.

Physicochemical and spectroscopic data for related isomeric and analogous compounds are available and provide a valuable reference for predicting the properties of the 3-isomer.

Interactive Data Table: Properties of Isomeric and Related Cyanophenyl Benzoates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectral Data (cm⁻¹)
Benzonitrile, 3-(benzoyloxy)- C₁₄H₉NO₂223.23Not ReportedNot Reported
Methyl 2-(3-cyanophenyl)benzoateC₁₅H₁₁NO₂237.25Not ReportedNot Reported
Methyl 4-(3-cyanophenyl)benzoateC₁₆H₁₃NO₂253.28Not ReportedC=O: 1714, C≡N: 2220
Ethyl 4-(4-cyanophenyl)benzoateC₁₆H₁₃NO₂251.28Not ReportedNot Reported
4-Cyanophenyl 4-(hex-5-en-1-yl)benzoateC₂₀H₁₉NO₂305.37Not ReportedNot Reported

Note: This table includes data for related compounds to provide context due to the lack of available data for Benzonitrile, 3-(benzoyloxy)-.

Interactive Data Table: Spectroscopic Data for Core Moieties

Moiety / CompoundFormulaKey IR Absorption Bands (cm⁻¹)Reference
Benzonitrile C₇H₅NC≡N stretch: ~2229 nist.gov
Methyl Benzoate C₈H₈O₂C=O stretch: ~1730, C-O stretch: ~1275
3-Hydroxybenzonitrile C₇H₅NOOH stretch: ~3300-3400, C≡N stretch: ~2230 cdnsciencepub.com

This table provides typical infrared absorption frequencies for the core functional groups found within Benzonitrile, 3-(benzoyloxy)-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B1652958 Benzonitrile, 3-(benzoyloxy)- CAS No. 16513-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16513-76-1

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

(3-cyanophenyl) benzoate

InChI

InChI=1S/C14H9NO2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-9H

InChI Key

INDVQLDWDQNRAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C#N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Benzonitrile, 3 Benzoyloxy Derived Species

Photoredox-Catalyzed Pathways Involving Benzoyloxy Radicals

Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, providing a mild and efficient means to generate highly reactive radical species. acs.orgbeilstein-journals.org For a molecule such as Benzonitrile (B105546), 3-(benzoyloxy)-, this approach can selectively activate the benzoyloxy group, leading to the formation of benzoyloxy radicals. These radicals are key intermediates in a host of subsequent transformations.

Formation and Reactivity of Benzoyloxy Radicals

The generation of a benzoyloxy radical from the ester moiety of Benzonitrile, 3-(benzoyloxy)- can be initiated through a single-electron transfer (SET) process mediated by a photocatalyst. rsc.org Upon excitation by visible light, a photocatalyst can become a potent oxidant or reductant. nih.gov In a reductive quenching cycle, for example, the excited photocatalyst can be quenched by a suitable electron donor, generating a more reduced form of the catalyst that can then reduce the ester precursor to generate the benzoyloxy radical. Conversely, in an oxidative quenching cycle, an excited photocatalyst could directly oxidize a precursor like a benzoate (B1203000) salt to form the benzoyloxy radical. rsc.org

Once formed, the benzoyloxy radical is a versatile intermediate. Its primary reaction pathways include:

Hydrogen Atom Abstraction: Benzoyloxy radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from various C-H bonds to generate carbon-centered radicals. rsc.org

Addition to Unsaturated Bonds: These radicals can add to alkenes and alkynes, initiating polymerization or leading to functionalized products. libretexts.orglibretexts.org

Decarboxylation: A key characteristic of benzoyloxy radicals is their propensity to undergo rapid decarboxylation to yield a phenyl radical and carbon dioxide. This pathway is often in competition with other reactions. cdnsciencepub.com

Benzoyloxylation: The radical can also directly attack aromatic substrates, leading to the formation of new ester linkages, a process known as benzoyloxylation. cdnsciencepub.com

The reactivity of the benzoyloxy radical derived from Benzonitrile, 3-(benzoyloxy)- would be influenced by the presence of the electron-withdrawing nitrile group on the associated phenyl ring, potentially affecting its stability and the rates of its subsequent reactions.

Radical Cyclization and Functionalization Mechanisms

Radical cyclization reactions are powerful tools for constructing cyclic and polycyclic molecular architectures from acyclic precursors. wikipedia.org A benzoyloxy radical, or a carbon-centered radical generated by its action, can participate in intramolecular cyclization if a suitable radical acceptor, such as an alkene or another aromatic ring, is present elsewhere in the molecule. wikipedia.orgmdpi.com

A general mechanism for such a process involves three key steps:

Radical Generation: Selective formation of the initial radical.

Radical Cyclization: An intramolecular attack of the radical onto a multiple bond. This step is typically very fast and selective, with a strong preference for forming five- and six-membered rings through exo cyclization. wikipedia.org

Quenching: The newly formed cyclized radical is then converted to the final product, often by trapping it with a radical scavenger or through an electron transfer process. wikipedia.org

In a specific example, a photoredox-generated benzoyloxy radical can undergo a 6-endo-trig cyclization to form benzo-3,4-coumarin derivatives. beilstein-journals.org The resulting intermediate is then oxidized to yield the final aromatic product. beilstein-journals.org For derivatives of Benzonitrile, 3-(benzoyloxy)-, intramolecular cyclization could potentially involve the nitrile group or the phenyl rings, leading to complex heterocyclic structures. wikipedia.orgresearchgate.net Such cascade reactions, where one cyclization is followed by another, can rapidly build molecular complexity from a single radical initiation event. mdpi.com

Role of Photocatalysts and Oxidants in Radical Generation

The choice of photocatalyst is critical for the successful generation of benzoyloxy radicals. These catalysts must absorb light in the visible spectrum and possess appropriate redox potentials to engage in the desired single-electron transfer with the substrate or a redox mediator. nih.govsioc.ac.cn Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes. beilstein-journals.org

The general photocatalytic cycle can proceed via two main pathways:

Oxidative Quenching: The excited photocatalyst (PC) is oxidized by an electron acceptor (A), generating a more strongly oxidizing species (PC+) and the reduced acceptor (A•−). PC+ then oxidizes the substrate to generate the desired radical.

Reductive Quenching: The excited photocatalyst (PC) is reduced by an electron donor (D), creating a more strongly reducing species (PC−) and the oxidized donor (D•+). PC− then reduces the substrate to initiate the radical reaction. rsc.org

Oxidants often play a dual role in these catalytic cycles. They can act as the terminal electron acceptor to regenerate the ground-state photocatalyst, ensuring catalytic turnover. Additionally, oxidants can participate in the final step of a reaction sequence, for instance, by oxidizing a radical intermediate to a cation or facilitating an aromatization step to yield the final product. mdpi.combeilstein-journals.org Persulfate salts are common oxidants used for this purpose, as their reduction can generate sulfate (B86663) radical anions which are potent oxidants themselves. beilstein-journals.org

Table 1: Common Photocatalysts and Their Redox Potentials

PhotocatalystE1/2 [PC*/PC-] (V vs SCE)E1/2 [PC+/PC] (V vs SCE)
Ru(bpy)32++0.77-0.81
Ir[dF(CF3)ppy]2(dtbbpy)++1.21-0.89
Ir(ppy)3+0.31-1.73
Eosin Y+0.78-1.07

Radical Reaction Mechanisms in Ester Formation and Cleavage

Beyond photoredox catalysis, the fundamental radical chemistry of the ester bond itself is crucial to understanding the behavior of Benzonitrile, 3-(benzoyloxy)-. Homolytic cleavage and hydrogen atom transfer are elementary steps that underpin many of its potential transformations.

Homolytic Cleavage Processes

Homolytic cleavage is the symmetric breaking of a covalent bond, where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. libretexts.org In the context of Benzonitrile, 3-(benzoyloxy)-, the ester linkage possesses bonds that can undergo homolysis under appropriate energetic input, such as heat or light.

The most common example of this is the homolysis of the O–O bond in benzoyl peroxide, a frequent radical initiator, which cleaves to form two benzoyloxy radicals. libretexts.orglibretexts.org While the C–O and C=O bonds of the ester group in Benzonitrile, 3-(benzoyloxy)- are significantly stronger, they can be cleaved under photoredox conditions. beilstein-journals.org For instance, single-electron reduction of the ester can lead to a radical anion, which may then fragment via homolytic cleavage of the C–O bond to generate an acyl radical and a phenoxide anion. beilstein-journals.orgmdpi.com This provides an alternative pathway to radical species without directly forming a benzoyloxy radical.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a concerted process where a hydrogen atom (both a proton and an electron) is transferred from one molecule to another. nih.govprinceton.edu It is a fundamental step in many radical chain reactions and a key method for the functionalization of C–H bonds. rsc.orgnih.gov

The feasibility and direction of a HAT reaction are primarily governed by the relative bond dissociation energies (BDEs) of the bond being broken and the bond being formed. A radical will readily abstract a hydrogen atom from a C-H bond if the resulting new H-X bond is stronger (has a higher BDE) than the C-H bond that was cleaved. rsc.org

Oxygen-centered radicals, including benzoyloxy and alkoxy radicals, are particularly effective HAT agents because of the high BDE of the O–H bond that is formed (typically >100 kcal/mol). researchgate.net A benzoyloxy radical generated from Benzonitrile, 3-(benzoyloxy)- could initiate a radical cascade by abstracting a hydrogen atom from a suitable donor, thereby generating a new carbon-centered radical that can undergo further reactions. acs.orgrsc.org This process is foundational for many C-H functionalization strategies, allowing for the conversion of relatively inert C-H bonds into valuable chemical handles. rsc.orgrsc.org

Table 2: Representative Bond Dissociation Energies (BDEs) Relevant to HAT

BondBond Dissociation Energy (kcal/mol)
PhCOO-H~112
Primary C(sp3)-H~101
Secondary C(sp3)-H~98.5
Tertiary C(sp3)-H~96.5
Benzylic C-H (in Toluene)~89.7

Mechanisms of Nitrile Transformations

The nitrile group is a versatile functional moiety characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This electronic feature is central to the various transformations that nitriles undergo, including protonation, carbon-nitrogen bond formation, and reduction.

Proton Transfer Mechanisms to Benzonitrile

Protonation is often the initial step in acid-catalyzed reactions of nitriles. Experimental and computational studies on gaseous benzonitrile have shown that the primary site of proton attachment is the nitrogen atom of the cyano group. acs.org This is due to the localization of electron density on the electronegative nitrogen atom.

The process can be described as: C₆H₅CN + H⁺ ⇌ C₆H₅CNH⁺

Once protonated, the resulting nitrilium ion is activated towards nucleophilic attack. Interestingly, tandem mass spectrometry studies have revealed that a subsequent proton transfer from the nitrogen atom to the phenyl ring can occur. This process, involving a CN-to-ring H⁺ transfer, leads to hydrogen/deuterium exchange on the aromatic ring. acs.org The efficiency of this transfer is influenced by the position on the ring, following the order para < meta < ortho. acs.org

In the presence of solvent molecules like water, intracluster proton transfer can occur. For a protonated benzonitrile-water (B12561814) complex (H⁺(C₆H₅CN)(H₂O)), the proton remains on the nitrogen atom. However, in clusters with two or more water molecules, the proton is transferred to the water network, forming a hydronium ion core. amanote.com

Carbon-Nitrogen Bond Formation Mechanisms

While nitriles are often formed via nucleophilic substitution involving a cyanide ion, the nitrile group itself can participate in carbon-nitrogen bond formation, with the nitrogen atom acting as a nucleophile. A prominent example of this reactivity is the Ritter reaction. organic-chemistry.orgwikipedia.org

The Ritter reaction involves the acid-induced addition of a nitrile to a carbocation. The mechanism proceeds in several key steps:

Carbocation Formation : A stable carbocation is generated from a suitable precursor, such as a tertiary or benzylic alcohol, in the presence of a strong acid (e.g., H₂SO₄). acs.orgmissouri.edunrochemistry.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the benzonitrile attacks the electrophilic carbocation. missouri.edu

Nitrilium Ion Formation : This attack forms a stable nitrilium ion intermediate. organic-chemistry.orgwikipedia.org

Hydrolysis : Subsequent hydrolysis of the nitrilium ion during aqueous workup yields an N-alkyl amide. organic-chemistry.orgmissouri.edu

This reaction is a versatile method for creating a C-N bond and synthesizing substituted amides from nitriles. wikipedia.org

Reduction Mechanisms of Nitriles to Amines

The reduction of nitriles is a fundamental transformation that yields primary amines. This process can be achieved through several methods, most commonly using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgcommonorganicchemistry.comacsgcipr.org

Mechanism with LiAlH₄: The reduction with LiAlH₄ is a rapid and efficient process that involves the nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon of the nitrile. jove.comlibretexts.org

First Hydride Addition : A hydride ion attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion. This anion is stabilized through complexation with the aluminum species. libretexts.orgchemistrysteps.com

Second Hydride Addition : The intermediate imine salt still contains a C=N double bond and can accept a second hydride ion, leading to the formation of a dianion. jove.comlibretexts.org

Protonation : An aqueous or acidic workup protonates the dianion to yield the final primary amine. jove.comchemistrysteps.com

Mechanism of Catalytic Hydrogenation: Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. commonorganicchemistry.combme.hu

Adsorption : Both the nitrile and hydrogen molecules are adsorbed onto the surface of the metal catalyst.

Hydrogenation of the Triple Bond : The C≡N triple bond is sequentially hydrogenated. The reaction is believed to proceed through an imine intermediate which is further reduced to the amine. acsgcipr.orgresearchgate.net

Desorption : The resulting primary amine desorbs from the catalyst surface.

A common challenge in catalytic hydrogenation is the formation of secondary and tertiary amine byproducts. These can arise from the reaction of the initially formed primary amine with the imine intermediate. acsgcipr.orgbme.hu

Comparison of Common Nitrile Reduction Methods
Reducing AgentTypical ConditionsMechanism TypeKey Features
Lithium Aluminum Hydride (LiAlH₄)Dry ether (e.g., diethyl ether, THF), followed by aqueous/acidic workupNucleophilic Hydride AdditionPowerful, non-selective, rapid reaction. commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, metal catalyst (e.g., Pd/C, PtO₂, Raney Ni), elevated temperature and pressureHeterogeneous CatalysisIndustrially preferred, can have selectivity issues (formation of secondary/tertiary amines). acsgcipr.orgbme.hu
Borane (BH₃-THF)THF, often with heatingHydride TransferMilder than LiAlH₄, good for some functional group tolerance. commonorganicchemistry.com

Heterolytic Pathways and Ion-Mediated Reactions

Heterolytic bond cleavage, where a covalent bond breaks and one fragment retains both bonding electrons, is fundamental to the formation of ionic intermediates. ucla.edumaricopa.edu In the context of Benzonitrile, 3-(benzoyloxy)-, the ester linkage provides a site for such pathways.

Aryloxenium Ion Generation and Reactivity

Aryloxenium ions (ArO⁺) are highly reactive electrophilic intermediates. While not directly formed from the benzoyloxy group of the title compound under typical conditions, their generation and reactivity are relevant to the broader chemistry of aryloxy derivatives. One established route to generate these ions is through the oxidation of phenols or the solvolysis of O-aryl-N-acylhydroxylamines in the presence of strong acids. researchgate.net

Once formed, these electron-deficient species are potent electrophiles that can react with various nucleophiles. For example, they can attack aromatic compounds like anisole (B1667542) or even benzonitrile, leading to C-C or C-N bond formation. researchgate.net The reactivity of aryloxenium ions is often contrasted with that of phenoxyl radicals, which are generated via one-electron oxidation (homolytic cleavage) and lead to different coupling products. researchgate.net

Hypervalent Iodine Mediated Reaction Mechanisms

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate [PhI(OAc)₂], are versatile oxidants in organic synthesis. nih.govorganic-chemistry.org While direct oxidation of a nitrile group by these reagents is uncommon, they are instrumental in reactions involving nitrile precursors, such as aldoximes, to generate nitrile oxides. nih.gov

The mechanism for the hypervalent iodine(III)-mediated oxidation of an aldoxime to a nitrile oxide proceeds as follows:

Ligand Exchange : The reaction initiates with a ligand exchange between the aldoxime and the hypervalent iodine reagent. researchgate.net

Formation of Iodine(III) Intermediate : This exchange forms a reactive iodine(III) species.

Fragmentation/Elimination : A subsequent solvolytic fragmentation or elimination, often promoted by a solvent like methanol, leads to the formation of the nitrile oxide, with the iodine being reduced from I(III) to I(I). researchgate.net

The generated nitrile oxides are valuable intermediates, particularly in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to synthesize isoxazolines and isoxazoles, respectively. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on Benzonitrile, 3 Benzoyloxy

Electronic Structure and Molecular Geometry Elucidation

The foundational understanding of a molecule's properties begins with the precise determination of its three-dimensional structure and the distribution of electrons within it. Computational chemistry offers powerful tools to achieve this, providing a detailed picture of Benzonitrile (B105546), 3-(benzoyloxy)- at the atomic level.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the most stable geometric arrangement of atoms in a molecule, known as the optimized geometry. nih.gov For Benzonitrile, 3-(benzoyloxy)-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine key structural parameters. nih.govnih.gov These calculations involve systematically adjusting the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable structure.

The optimization process yields precise values for bond lengths, bond angles, and dihedral (torsional) angles. For instance, in the parent molecule benzonitrile, the C-C bond lengths within the aromatic ring are typically around 1.39 Å, while the C≡N triple bond is approximately 1.16 Å. sphinxsai.com The addition of the 3-(benzoyloxy) substituent would introduce an ester linkage, and DFT would be used to calculate the C-O and C=O bond lengths of the ester group, as well as the rotational angle between the two phenyl rings. Studies on similar substituted benzonitriles have shown how different functional groups can influence the geometry of the benzene (B151609) ring. derpharmachemica.com

Table 1: Illustrative Optimized Geometrical Parameters for Benzonitrile, 3-(benzoyloxy)- based on DFT Calculations. Note: These are representative values based on calculations for structurally similar molecules and are intended for illustrative purposes.

ParameterAtom InvolvementCalculated Value (Illustrative)
Bond Length (Å)C≡N1.16
Bond Length (Å)C(ring)-C(nitrile)1.45
Bond Length (Å)C=O (ester)1.21
Bond Length (Å)C(ring)-O (ester)1.36
Bond Angle (°)C-C-C (in ring)~120
Bond Angle (°)C-C≡N179.5
Dihedral Angle (°)C(ring)-O-C=O~180

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. sphinxsai.comdergipark.org.tr This analysis is crucial for understanding electron delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net

For Benzonitrile, 3-(benzoyloxy)-, NBO analysis would quantify the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another. For example, it could reveal the extent of electron delocalization from the oxygen lone pairs of the ester group into the π-system of the attached benzene ring. The analysis calculates the second-order perturbation energy, E(2), which indicates the strength of these donor-acceptor interactions. Higher E(2) values signify stronger interactions and greater stabilization. NBO can also be used to study potential intermolecular interactions, such as hydrogen bonding, which can occur in the crystalline state of the compound. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be used to validate and interpret experimental data.

Vibrational Frequency Calculations (FT-IR, Raman)

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT. ijcmas.com After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. derpharmachemica.com Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

For Benzonitrile, 3-(benzoyloxy)-, key vibrational modes would include:

C≡N stretch: A strong, sharp peak typically observed in the 2220-2240 cm⁻¹ region, which is a characteristic fingerprint for nitriles. sphinxsai.com

C=O stretch: An intense absorption from the ester carbonyl group, usually found between 1730-1750 cm⁻¹.

C-O stretch: Vibrations associated with the ester linkage, appearing in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, characteristic of the two phenyl rings.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by a factor (e.g., ~0.96) to achieve better agreement with experimental spectra. derpharmachemica.com

Electronic Excitation (UV-Vis, HOMO-LUMO) Calculations

The electronic properties and UV-Visible absorption spectrum of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ejosat.com.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. ijcmas.com

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max) for the UV-Vis spectrum. sphinxsai.com For Benzonitrile, 3-(benzoyloxy)-, these calculations would likely show transitions corresponding to π→π* excitations within the aromatic rings and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen.

The HOMO-LUMO gap provides insight into the charge transfer possibilities within the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. elixirpublishers.com Analysis of the HOMO and LUMO electron density surfaces reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. researchgate.net

Table 2: Illustrative Electronic Properties of Benzonitrile, 3-(benzoyloxy)- from DFT Calculations. Note: These are representative values based on calculations for structurally similar molecules and are intended for illustrative purposes.

PropertyCalculated Value (Illustrative)
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Energy Gap (ΔE)5.3 eV
Calculated λmax (TD-DFT)275 nm

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. By modeling the reaction pathway, researchers can analyze the potential energy surface (PES), which maps the energy of the system as a function of the reactants' geometry. researchgate.net

For reactions involving Benzonitrile, 3-(benzoyloxy)-, such as cycloadditions or nucleophilic substitutions, DFT calculations can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. nih.govdongguk.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

By mapping the entire energy landscape, including reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. researchgate.net This analysis helps to understand factors like regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. nih.gov For instance, in modeling a [3+2] cycloaddition reaction, calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and predict which regioisomer is the favored product. researchgate.net

Transition State Characterization and Activation Barriers

There are no available studies in the searched scientific literature that characterize the transition states or calculate the activation barriers for chemical reactions involving Benzonitrile, 3-(benzoyloxy)-. Such studies would be invaluable for understanding its reactivity, degradation pathways, and potential synthetic routes. Typically, these investigations would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction and identify the high-energy transition state structures that connect reactants to products.

Ab Initio Molecular Dynamics Simulations

No publications detailing ab initio molecular dynamics (AIMD) simulations for Benzonitrile, 3-(benzoyloxy)- were found. AIMD simulations provide a powerful tool for understanding the dynamic behavior of a molecule at the atomic level, including its conformational changes, vibrational dynamics, and interactions with solvent molecules over time. Such simulations could offer insights into the compound's behavior in various environments, which is crucial for predicting its physical and chemical properties in realistic conditions.

Structure-Reactivity Relationships and Quantum Chemical Descriptors

Detailed studies on the structure-reactivity relationships of Benzonitrile, 3-(benzoyloxy)- using quantum chemical descriptors are not present in the current body of scientific literature. These descriptors are fundamental in computational chemistry for predicting how a molecule will behave in a chemical reaction.

Chemical Potential, Hardness, and Electrophilicity Indices

Specific values for the chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) for Benzonitrile, 3-(benzoyloxy)- have not been reported. These conceptual DFT descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and are essential for predicting the electrophilic and nucleophilic nature of a molecule.

Table 1: Quantum Chemical Descriptors for Benzonitrile, 3-(benzoyloxy)-

Descriptor Symbol Value
Chemical Potential μ Data Not Available
Chemical Hardness η Data Not Available

Nonlinear Optical (NLO) Properties Prediction

There is no available research on the theoretical prediction of the nonlinear optical (NLO) properties of Benzonitrile, 3-(benzoyloxy)-. Computational methods are frequently used to calculate properties such as the first hyperpolarizability (β) to assess a molecule's potential for use in NLO materials, which have applications in optoelectronics and photonics. The absence of such studies means that the potential of this specific compound in materials science remains unexplored from a theoretical standpoint.

Table 2: Predicted Nonlinear Optical Properties for Benzonitrile, 3-(benzoyloxy)-

Property Symbol Value

Applications of Advanced Spectroscopic and Analytical Techniques in Benzonitrile, 3 Benzoyloxy Research

Vibrational Spectroscopy for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, it is possible to identify the functional groups present and gain insight into the molecule's structure and the non-covalent interactions it may form.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Specific bonds vibrate at characteristic frequencies, and when the molecule is irradiated with infrared light, it absorbs energy at these frequencies. For Benzonitrile (B105546), 3-(benzoyloxy)-, the key functional groups—nitrile (C≡N), ester (C=O, C-O), and aromatic rings (C=C, C-H)—give rise to distinct and identifiable absorption bands.

The FT-IR spectrum of an aromatic ester like 3-cyanophenyl benzoate (B1203000) is expected to show a characteristic "Rule of Three" pattern, consisting of three strong peaks related to the ester group. spectroscopyonline.com The most prominent of these is the carbonyl (C=O) stretch, which, due to conjugation with the aromatic ring, typically appears in the 1730-1715 cm⁻¹ region. spectroscopyonline.com This is accompanied by two distinct C-O stretching vibrations: a C-C-O stretch between 1310-1250 cm⁻¹ and an O-C-C stretch from 1130-1100 cm⁻¹. spectroscopyonline.com

The nitrile group (C≡N) provides a sharp and moderately intense absorption band in the 2230-2220 cm⁻¹ range. The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1600-1400 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can also provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 1: Predicted Characteristic FT-IR Absorption Bands for Benzonitrile, 3-(benzoyloxy)-

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3100-3000 C-H Stretch Aromatic Medium-Weak
~2230 C≡N Stretch Nitrile Medium-Sharp
~1725 C=O Stretch Ester (Aromatic) Strong
~1600, ~1450 C=C Stretch Aromatic Ring Medium-Variable
~1280 C-C-O Asymmetric Stretch Ester Strong
~1120 O-C-C Symmetric Stretch Ester Strong
~900-675 C-H Out-of-Plane Bend Aromatic Medium-Strong

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. horiba.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals.

For Benzonitrile, 3-(benzoyloxy)-, the symmetric C≡N stretch and the aromatic ring "breathing" modes are expected to be particularly strong in the Raman spectrum. The C≡N stretch would appear in a similar region to the IR spectrum (~2230 cm⁻¹). The C=O stretch of the ester group is also Raman active, typically appearing in the 1740-1720 cm⁻¹ range. The technique is highly effective for fingerprinting, providing a unique spectral signature for the compound. horiba.com Furthermore, its low interference from aqueous media makes it suitable for studying intermolecular interactions in solution. horiba.com

Table 2: Expected Key Raman Shifts for Benzonitrile, 3-(benzoyloxy)-

Raman Shift (cm⁻¹) Vibration Type Functional Group Predicted Intensity
~3070 C-H Stretch Aromatic Medium
~2230 C≡N Stretch Nitrile Strong
~1725 C=O Stretch Ester Medium
~1600 C=C Ring Stretch Aromatic Strong
~1000 Ring Breathing Mode Aromatic Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR for Connectivity and Environment

Proton (¹H) NMR provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of 3-cyanophenyl benzoate is expected to show signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). oregonstate.edu The nine protons are distributed across two distinct aromatic rings, and their precise chemical shifts are influenced by the electronic effects of the ester and nitrile substituents.

The benzoyloxy ring protons will show a pattern characteristic of a monosubstituted benzene (B151609) ring, while the 3-cyanophenyl ring protons will show a pattern for a meta-disubstituted ring. The electron-withdrawing nature of the carbonyl group will deshield the ortho-protons (adjacent to the carbonyl) on the benzoyloxy ring, shifting them downfield. Similarly, the protons on the 3-cyanophenyl ring will be influenced by both the electron-withdrawing nitrile group and the electron-donating-by-resonance ester oxygen. Spin-spin coupling between adjacent protons will cause the signals to split into multiplets (e.g., doublets, triplets), and the coupling constants (J values) provide definitive evidence of which protons are neighbors in the structure. ubc.ca

Carbon (¹³C) NMR provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of 3-cyanophenyl benzoate would be expected to show 11 distinct signals, accounting for all 14 carbon atoms, with some symmetry-related carbons being equivalent. The carbonyl carbon of the ester group is highly deshielded and would appear significantly downfield (δ ~164-166 ppm). The nitrile carbon signal is also characteristic, appearing in the δ 117-119 ppm range. The remaining signals correspond to the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzonitrile, 3-(benzoyloxy)-

Atom Position (Ring) Spectrum Predicted Chemical Shift (ppm) Predicted Multiplicity
H-2', H-6' (Benzoyloxy) ¹H ~8.1-8.2 Doublet (d)
H-4' (Benzoyloxy) ¹H ~7.6-7.7 Triplet (t)
H-3', H-5' (Benzoyloxy) ¹H ~7.5-7.6 Triplet (t)
H-2 (Cyanophenyl) ¹H ~7.5-7.6 Singlet/Triplet (s/t)
H-4 (Cyanophenyl) ¹H ~7.6-7.7 Doublet of Doublets (dd)
H-5 (Cyanophenyl) ¹H ~7.5-7.6 Triplet (t)
H-6 (Cyanophenyl) ¹H ~7.4-7.5 Doublet of Doublets (dd)
C=O (Ester) ¹³C ~165 -
C-1' (Benzoyloxy) ¹³C ~129 -
C-2', C-6' (Benzoyloxy) ¹³C ~130 -
C-3', C-5' (Benzoyloxy) ¹³C ~128 -
C-4' (Benzoyloxy) ¹³C ~134 -
C-1 (Cyanophenyl) ¹³C ~151 -
C-2 (Cyanophenyl) ¹³C ~127 -
C-3 (Cyanophenyl) ¹³C ~113 -
C-4 (Cyanophenyl) ¹³C ~131 -
C-5 (Cyanophenyl) ¹³C ~129 -
C-6 (Cyanophenyl) ¹³C ~124 -
C≡N (Nitrile) ¹³C ~118 -

Note: Predicted values are based on standard chemical shift tables and substituent effects. pdx.edunetlify.app

Advanced NMR Techniques for Stereochemistry and Conformation

While 1D NMR provides fundamental connectivity, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and probing through-space interactions.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For 3-cyanophenyl benzoate, a COSY spectrum would show cross-peaks connecting adjacent protons on each of the aromatic rings, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. While less critical for a relatively rigid molecule like this, NOESY could provide insights into the preferred conformation around the ester linkage by showing through-space interactions between the two aromatic rings.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uk

For Benzonitrile, 3-(benzoyloxy)-, with a molecular formula of C₁₄H₉NO₂, the exact molecular weight is 223.0633 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at this m/z value, confirming the elemental composition.

Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart in a predictable manner. The fragmentation pattern provides a structural fingerprint. For aromatic esters, a common and dominant fragmentation pathway is the cleavage of the C-O bond of the ester. pharmacy180.com

Key expected fragmentation steps include:

Formation of the Benzoyl Cation : The most characteristic fragmentation would be the loss of the 3-cyanophenoxy radical to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . pharmacy180.comthieme-connect.de This is often the base peak (the most intense peak) in the spectrum of benzoyl esters. thieme-connect.de

Formation of the Phenyl Cation : The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77 . thieme-connect.de

Formation of the 3-Cyanophenoxy Cation : An alternative fragmentation involves the formation of the 3-cyanophenoxy cation ([NCC₆H₄O]⁺) at m/z 119 .

Table 4: Predicted Key Fragments in the Mass Spectrum of Benzonitrile, 3-(benzoyloxy)-

m/z Proposed Ion Formula Fragmentation Pathway
223 Molecular Ion [M]⁺˙ [C₁₄H₉NO₂]⁺˙ Ionization of parent molecule
119 3-Cyanophenoxy Cation [C₇H₄NO]⁺ M - C₇H₅O•
105 Benzoyl Cation [C₇H₅O]⁺ M - C₇H₄NO•
77 Phenyl Cation [C₆H₅]⁺ From m/z 105 by loss of CO

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of Benzonitrile, 3-(benzoyloxy)-. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For Benzonitrile, 3-(benzoyloxy)-, the molecular formula is C₁₄H₉NO₂. HRMS analysis, often employing soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to measure the exact mass of the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The experimentally measured mass is then compared against the theoretically calculated mass for the proposed formula. A close match provides strong evidence for the compound's identity and purity. Research on isomeric compounds, such as 4-cyanophenyl benzoate, has demonstrated the use of HRMS (ESI) to confirm the calculated mass of the sodium adduct [M+Na]⁺. acs.org

Table 1: Theoretical HRMS Data for Benzonitrile, 3-(benzoyloxy)-

Molecular Formula Ion Species Theoretical Exact Mass (Da)
C₁₄H₉NO₂ [M] 223.06333
C₁₄H₁₀NO₂⁺ [M+H]⁺ 224.07061
C₁₄H₉NNaO₂⁺ [M+Na]⁺ 246.05255
C₁₄H₉KO₂⁺ [M+K]⁺ 261.02649

Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is critical for distinguishing between isomers and confirming the connectivity of atoms within the molecule.

In a typical MS/MS experiment for Benzonitrile, 3-(benzoyloxy)-, the molecular ion (e.g., [M+H]⁺ at m/z 224.07) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable based on the compound's structure, with the ester linkage being the most probable site of cleavage. The resulting fragment ions provide a fingerprint that helps to piece together the original structure.

Expected fragmentation pathways would include:

Cleavage of the ester bond to form a benzoyl cation (C₇H₅O⁺).

Formation of an ion corresponding to the 3-cyanophenoxy portion of the molecule.

Table 2: Plausible Fragment Ions in Tandem MS of Benzonitrile, 3-(benzoyloxy)-

Precursor Ion [M+H]⁺ Proposed Fragment Ion Chemical Formula of Fragment Calculated Exact Mass of Fragment (Da)
224.07061 Benzoyl cation C₇H₅O⁺ 105.03349
224.07061 Protonated 3-hydroxybenzonitrile C₇H₆NO⁺ 120.04439
224.07061 Phenyl cation C₆H₅⁺ 77.03858

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform this analysis, a suitable single crystal of Benzonitrile, 3-(benzoyloxy)- must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields an electron density map from which the positions of individual atoms can be determined with high precision.

A single-crystal X-ray diffraction study would provide several key pieces of structural information for Benzonitrile, 3-(benzoyloxy)-:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connections, distinguishing it from its isomers.

Precise Geometric Parameters: It would yield accurate measurements of all bond lengths and angles.

Molecular Conformation: The analysis would reveal the conformation of the molecule in the crystal lattice, including the dihedral angle between the planes of the two aromatic rings.

Intermolecular Interactions: The packing of molecules in the unit cell would reveal any significant intermolecular forces, such as π-π stacking, that dictate the crystal structure.

Co-crystal Structures and Supramolecular Assemblies

The functional groups within Benzonitrile, 3-(benzoyloxy)-, namely the nitrile (-C≡N) and ester (-COO-) groups, are capable of participating in non-covalent interactions. These interactions can be exploited to form co-crystals and other supramolecular assemblies. Co-crystallization involves crystallizing the target molecule with a second "co-former" molecule, leading to a new crystalline solid with potentially different physical properties.

The nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions. By selecting appropriate co-formers, it is possible to design and synthesize novel multi-component crystalline materials where Benzonitrile, 3-(benzoyloxy)- is a key building block. Studies on other benzonitrile derivatives have shown their ability to form key-lock complexes and other supramolecular structures through these types of non-covalent interactions.

Table 3: Functional Groups and Potential Supramolecular Interactions

Functional Group Type of Interaction Potential Co-former Functionality
Nitrile (-C≡N) Hydrogen Bond Acceptor Hydroxyl (-OH), Amine (-NH₂)
Aromatic Rings π-π Stacking Other aromatic systems
Ester Carbonyl (C=O) Hydrogen Bond Acceptor, Dipole-Dipole Hydroxyl (-OH), Amine (-NH₂)

Electronic Spectroscopy for Electronic Transitions and Reactivity

Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, provide insight into the electronic structure of a molecule and can be used to probe its reactivity and interactions.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For organic molecules like Benzonitrile, 3-(benzoyloxy)-, absorption in the UV region (typically 200-400 nm) is dominated by π→π* electronic transitions within the aromatic rings. The presence of two conjugated phenyl rings and the ester and nitrile groups influences the exact position (λ_max) and intensity of these absorption bands. Studies of related compounds show strong absorption in the UV range. acs.org

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This technique is highly sensitive to the molecule's environment and can be used to study its excited-state dynamics. For instance, the fluorescence of a related compound was shown to be quenched by the presence of an oxidant, a phenomenon used to investigate reaction mechanisms. acs.org While not all aromatic esters are highly fluorescent, this technique could be employed to study the excited-state properties of Benzonitrile, 3-(benzoyloxy)- and its potential interactions with other species in solution.

Table 4: Expected Electronic Spectroscopy Data for Benzonitrile, 3-(benzoyloxy)-

Technique Expected Observation Inferred Information
UV-Visible Absorption Strong absorption bands in the UV region (e.g., ~230-280 nm) π→π* electronic transitions of the aromatic systems.
Fluorescence Spectroscopy Potential emission at wavelengths longer than the absorption maximum. Information on excited-state lifetime, structure, and interactions with quenchers or binding partners.

Time-Resolved Spectroscopy for Ultrafast Processes

Time-resolved spectroscopy encompasses a range of powerful techniques used to investigate the dynamics of molecules on extremely short timescales, typically from femtoseconds to nanoseconds. These methods are instrumental in elucidating the photophysical and photochemical pathways of a molecule following excitation by a pulse of light. While specific studies on the ultrafast dynamics of "Benzonitrile, 3-(benzoyloxy)-" are not extensively documented, the principles of these techniques can be understood by examining research on related aromatic nitriles and esters.

Techniques such as femtosecond transient absorption spectroscopy could be employed to monitor the excited states of 3-cyanophenyl benzoate. In a typical experiment, a short "pump" laser pulse would excite the molecule to a higher electronic state. A subsequent, time-delayed "probe" pulse then measures the absorption of the transient species. By varying the delay time between the pump and probe pulses, the formation and decay of these excited states can be tracked in real-time.

For a molecule like "Benzonitrile, 3-(benzoyloxy)-", researchers would be interested in processes such as:

Internal Conversion: The non-radiative transition between electronic states of the same multiplicity.

Intersystem Crossing: The non-radiative transition between electronic states of different multiplicities (e.g., from a singlet to a triplet state).

Vibrational Cooling: The dissipation of excess vibrational energy to the surrounding solvent molecules.

Photodissociation: The breaking of chemical bonds as a result of light absorption.

Chromatographic and Hyphenated Techniques for Mixture Analysis and Purification

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. For a substance like "Benzonitrile, 3-(benzoyloxy)-," High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment and quantitative analysis. While Gel Permeation Chromatography (GPC) is not typically used for the direct analysis of small molecules, its application becomes relevant when considering the analysis of polymers where this compound might be present as an additive.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like "Benzonitrile, 3-(benzoyloxy)-". A reverse-phase HPLC method would likely be the most suitable approach for its analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A hypothetical HPLC method for the analysis of "Benzonitrile, 3-(benzoyloxy)-" could involve a C18 column as the stationary phase. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, possibly with a small amount of acid (like formic or phosphoric acid) to improve peak shape. Detection could be achieved using a UV detector, as the aromatic rings in the molecule are expected to absorb UV light.

The development and validation of such a method would involve optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities or other components in a mixture. Key validation parameters would include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ).

Below is an interactive data table representing typical results from a validated HPLC method for the analysis of "Benzonitrile, 3-(benzoyloxy)-".

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Retention Time 5.8 min
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

This table represents typical data for a validated HPLC method and is for illustrative purposes.

Gel Permeation Chromatography (GPC) Coupled with Advanced Detectors

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate macromolecules based on their size in solution. It is a cornerstone for the characterization of polymers, providing information on molecular weight distribution. While GPC is not suitable for the direct analysis of a small molecule like "Benzonitrile, 3-(benzoyloxy)-," it is highly relevant for the analysis of polymers in which this compound might be incorporated as a monomer, plasticizer, or other additive. shodexhplc.com

In such a scenario, GPC would be used to characterize the polymer itself. When coupled with advanced detectors, such as a mass spectrometer (MS) or a diode array detector (DAD), GPC can also provide information about the presence and quantity of small molecule additives. During a GPC separation, the large polymer molecules would elute first, while smaller molecules, like any unbound "Benzonitrile, 3-(benzoyloxy)-", would be retained longer and elute later.

The use of a DAD would allow for the identification of the additive based on its UV-Vis spectrum, while an MS detector would provide its mass, confirming its identity. This hyphenated technique (GPC-DAD-MS) is powerful for quality control in the polymer industry, ensuring the correct composition of the final product and detecting any residual, unreacted monomers or additives.

The following interactive data table illustrates the type of information that could be obtained from a GPC analysis of a polymer potentially containing "Benzonitrile, 3-(benzoyloxy)-" as an additive.

ParameterPolymerAdditive ("Benzonitrile, 3-(benzoyloxy)-")
Elution Volume (mL) 8.5 - 12.015.2
Molecular Weight (Daltons) Mn: 50,000, Mw: 120,000, PDI: 2.4223.23
Detector Response (UV) -Strong absorption at 230 nm
Detector Response (MS) -[M+H]⁺ = 224.07

This table is a hypothetical representation of data from a GPC analysis of a polymer containing an additive.

Exploration of Supramolecular Interactions Involving Benzonitrile, 3 Benzoyloxy Derived Systems

Non-Covalent Interactions in Benzonitrile (B105546) and Benzoyloxy Compounds

The molecular architecture of Benzonitrile, 3-(benzoyloxy)- features a combination of a nitrile group and a benzoyloxy moiety, both of which are known to participate actively in forming supramolecular structures. tue.nlillinois.edu These non-covalent interactions, though individually weak, collectively dictate the crystal packing, molecular conformation, and recognition properties of the system.

Hydrogen Bonding (C-H…N, O-H…N, N…H…O)

Hydrogen bonding is a highly directional and specific interaction that plays a pivotal role in supramolecular chemistry. tue.nlethernet.edu.et In systems containing Benzonitrile, 3-(benzoyloxy)-, several types of hydrogen bonds are anticipated, primarily involving the nitrile nitrogen as an acceptor.

C-H…N Interactions: The nitrogen atom of the nitrile group, with its localized lone pair of electrons, is a competent hydrogen bond acceptor. researchgate.net It can readily engage in weak C-H…N hydrogen bonds with aromatic C-H donors from neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, are numerous in aromatic systems and contribute significantly to the stability of the crystal lattice. nih.govnih.gov Studies on related nitrile-containing crystal structures have identified C–H···N contacts as a key driving force in their assembly. nih.govacs.org

O-H…N Interactions: In the presence of hydrogen bond donors like water or alcohols, the nitrile nitrogen can act as a strong acceptor in O-H…N bonds. researchgate.netsigmaaldrich.com The formation of these bonds, for instance with solvent molecules, can influence crystal growth and morphology.

Table 1: Potential Hydrogen Bonding Interactions Involving Benzonitrile and Benzoyloxy Moieties

Donor (D) Acceptor (A) Type of Interaction Typical Distance (D-A)
C-H (Aromatic) N (Nitrile) C-H…N 3.2 - 3.8 Å
O-H (e.g., Water) N (Nitrile) O-H…N 2.8 - 3.2 Å

Pi-Stacking Interactions (C-H…π, π-π Interactions)

Aromatic rings, such as those in the benzonitrile and benzoyloxy groups, are central to the formation of π-stacking interactions. tue.nlillinois.edu These forces arise from a combination of electrostatic, dispersion, and dipole-induced dipole interactions between the π-systems of the rings. libretexts.org

π-π Interactions: The interaction between the two phenyl rings of Benzonitrile, 3-(benzoyloxy)- can lead to various stacked geometries. Face-to-face or sandwich stacking is generally repulsive due to overlapping electron clouds. wikipedia.org More commonly observed and energetically favorable arrangements include parallel-displaced (staggered) or T-shaped (edge-to-face) geometries. wikipedia.org The presence of an electron-withdrawing nitrile group and an electron-withdrawing ester group modifies the quadrupole moments of the aromatic rings, which can favor attractive interactions between electron-poor and electron-rich regions of adjacent molecules. acs.orgnih.gov

Table 2: Characteristics of π-Stacking Interactions

Interaction Type Description Common Geometries
π-π Stacking Interaction between the π-orbitals of two aromatic rings. Parallel-displaced, T-shaped (edge-to-face).

| C-H…π Interaction | A weak hydrogen bond between a C-H donor and a π-system acceptor. | C-H bond points towards the center of the aromatic ring. |

Ion-Dipole and Van der Waals Forces in Molecular Recognition

Beyond the more directional hydrogen bonds and π-stacking, other electrostatic forces play a subtle yet crucial role in molecular recognition.

Ion-Dipole Interactions: The nitrile (C≡N) and carbonyl (C=O) groups in Benzonitrile, 3-(benzoyloxy)- possess significant dipole moments. These dipoles can interact favorably with ions. For example, the negative end of the dipoles (the nitrogen and oxygen atoms) can coordinate with metal cations, forming ion-dipole adducts. nih.govquora.com This type of interaction is fundamental in coordination chemistry and can be a driving force for the assembly of metal-organic frameworks. unibo.it Conversely, the positive end of the dipoles could interact with anions.

Host-Guest Chemistry and Inclusion Complexes

The ability of Benzonitrile, 3-(benzoyloxy)- to act as a guest molecule in a host-guest assembly is predicated on the same non-covalent interactions that govern its self-assembly. The size, shape, and electronic properties of the molecule make it a suitable candidate for encapsulation within molecular hosts like cyclodextrins or synthetic macrocycles. i-repository.netnih.gov

Complexation Modes and Stoichiometries

Research on the recognition of benzonitrile derivatives by synthetic host molecules provides significant insight into potential complexation modes. nih.gov Phosphorylated cavitands, for instance, have been shown to form highly specific key-lock complexes with a variety of benzonitrile derivatives. nih.gov

The guest molecule, such as Benzonitrile, 3-(benzoyloxy)-, would likely insert one of its aromatic rings into the host's cavity. The binding is typically stabilized by a combination of C-H…N hydrogen bonds between the host and the nitrile group, and π-π stacking interactions between the guest's phenyl ring and the aromatic walls of the host. nih.gov This cooperative engagement of multiple non-covalent forces leads to stable complex formation. The stoichiometry of such complexes is most often 1:1 (host:guest), reflecting the encapsulation of a single guest molecule within a single host cavity. nih.gov

Table 3: Host-Guest Complexation Features with Benzonitrile Derivatives

Host Type Predominant Interactions Common Stoichiometry Complexation Mode
Synthetic Macrocycles (e.g., Cavitands) C-H…N hydrogen bonding, π-π stacking, van der Waals forces. 1:1 Inclusion of the benzonitrile moiety into the host cavity.

Guest Recognition and Selectivity

The precise recognition and selective binding of a guest molecule are hallmarks of sophisticated host-guest systems. The selectivity for benzonitrile-containing guests arises from the specific and complementary nature of the interactions within the host's binding pocket. nih.gov

A host cavity can be engineered to have a high affinity for the benzonitrile fragment. The combination of a sterically confined space and strategically placed functional groups that can form C-H…N and C-H…π interactions leads to high binding constants and selectivity for benzonitrile derivatives over other molecules of similar size and shape but lacking the nitrile functionality. nih.gov The presence of the second aromatic ring and the flexible ester linkage in Benzonitrile, 3-(benzoyloxy)- could influence the binding orientation and affinity, potentially allowing for secondary interactions with the host's exterior surface.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the supramolecular interactions, crystal engineering, polymorphism, or self-assembly of the chemical compound Benzonitrile, 3-(benzoyloxy)- . The requested detailed findings for the outlined sections are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "Benzonitrile, 3-(benzoyloxy)-" as per the instructions.

While research exists on the supramolecular chemistry of other benzonitrile derivatives, which often involves interactions such as π-π stacking and various forms of hydrogen bonding (e.g., C-H···N) to form ordered structures, applying these findings to "Benzonitrile, 3-(benzoyloxy)-" would be speculative. Adhering to the strict constraints of the request to focus solely on the specified compound and to include detailed research findings prevents the generation of the article.

Catalytic Transformations Utilizing Benzonitrile, 3 Benzoyloxy and Its Derivatives

Transition Metal Catalysis in Benzonitrile (B105546) Chemistry

Transition metal catalysis provides powerful and efficient pathways for both the synthesis and transformation of benzonitriles. Metals like gold and copper are instrumental in mediating key chemical reactions such as nitrile reductions and the formation of the benzonitrile framework itself.

Gold-Catalyzed Nitrile Reduction

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, offering a direct route to valuable amine compounds. Catalytic hydrogenation is often the most efficient method for this conversion. wikipedia.orgacsgcipr.orglibretexts.org While traditional catalysts include palladium, platinum, and Raney nickel, gold nanoparticles (AuNPs) have emerged as highly active and selective catalysts for these reactions. nih.gov

Gold nanoparticle-catalyzed reductions can proceed under mild conditions and demonstrate high chemoselectivity, leaving other reducible functional groups in the molecule, such as esters or carbonyls, intact. nih.gov The process typically involves the use of a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation agent like triethylsilane (Et₃SiH), in the presence of supported gold nanoparticles (e.g., Au/TiO₂ or Au/C). nih.govresearchgate.net The reaction reduces the carbon-nitrogen triple bond of the nitrile to a primary amine. libretexts.org

Table 1: Representative Gold-Catalyzed Reduction of Nitriles

Nitrile Substrate Catalyst Reducing Agent Product Reference
Aromatic Nitriles Au/TiO₂ Et₃SiH Aromatic Primary Amines nih.gov
Multifunctional Nitro Compounds Au/TiO₂ Et₃SiH / TMDS Aromatic Amines nih.gov

Note: This table presents general findings for benzonitrile derivatives. Specific data for 3-(benzoyloxy)benzonitrile was not available in the searched literature.

Cupric Ion-Nitrogen Base Complex Catalysis in Benzonitrile Synthesis

Copper catalysts are widely employed in the synthesis of benzonitriles due to their low cost and versatile reactivity. One notable method involves the copper-catalyzed reaction of phenylacetic acid derivatives with a mixture of acetonitrile (B52724) and an organic solvent under an oxygen atmosphere. google.com In this process, acetonitrile serves not only as a solvent but also as the source of the cyano group, avoiding the need for more toxic cyanating agents. google.com

Another innovative approach utilizes copper catalysis to convert oxidized lignin (B12514952) model compounds into benzonitrile derivatives. nih.gov This transformation proceeds through a highly coupled cascade reaction involving the oxidative cleavage of a Cα-Cβ bond to form a benzaldehyde (B42025) intermediate, which then reacts in situ with a nitrogen source like ammonium (B1175870) carbonate to yield the final benzonitrile product. nih.gov This method is particularly significant as it provides a pathway to synthesize valuable chemicals from renewable lignin sources under mild, base-free conditions. nih.gov

Table 2: Copper-Catalyzed Synthesis of Benzonitriles

Starting Material Copper Catalyst Nitrogen Source Key Conditions Product Yield Reference
p-Bromophenylacetic acid Copper chloride Acetonitrile O₂, 130°C 72% google.com
p-Nitrophenylacetic acid Copper chloride Acetonitrile O₂, 135°C 45% google.com

Note: Yields and conditions are based on the specific substrates mentioned in the cited literature.

Organocatalysis and Asymmetric Catalysis

Organocatalysis, which uses small organic molecules as catalysts, has opened new avenues in benzonitrile chemistry, particularly in the realm of asymmetric synthesis where the creation of chiral molecules is paramount.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts known for their ability to induce "umpolung," or polarity reversal, in aldehydes. youtube.com This unique reactivity has been harnessed to develop novel methods for assembling the benzonitrile framework. One such strategy is an NHC-catalyzed [4+2] benzannulation protocol, which constructs the substituted benzonitrile ring system from readily available starting materials. acs.orgnih.gov

Furthermore, NHCs have been instrumental in the atroposelective synthesis of axially chiral benzonitriles. researchgate.netntu.edu.sg This method starts with racemic 2-arylbenzaldehydes and, through a dynamic kinetic resolution process modulated by the NHC catalyst, produces benzonitriles with high enantioselectivity. researchgate.netntu.edu.sg The NHC catalyst controls the formation of the C-CN bond and the subsequent loss of a sulfinate group, which is the rate- and stereo-determining step. researchgate.net

Chiral Catalyst Design for Enantioselective Reactions

The design of effective chiral catalysts is crucial for controlling the stereochemical outcome of a reaction. In the context of benzonitriles, this involves creating a catalytic environment that preferentially generates one enantiomer of a chiral product over the other.

The aforementioned NHC-catalyzed synthesis of axially chiral benzonitriles is a prime example, where the specific structure of the chiral NHC pre-catalyst has a significant impact on both the yield and the enantiomeric excess of the product. researchgate.netntu.edu.sg Beyond NHCs, other organocatalytic systems have been developed for related asymmetric transformations. For instance, cinchona alkaloid-derived tertiary amines have been used as catalysts in asymmetric Morita–Baylis–Hillman reactions to construct chiral 3-substituted benzoxaboroles, which are structurally related to functionalized benzonitriles. nih.gov

In the realm of transition metal catalysis, chiral vanadyl complexes have been designed for the asymmetric 1,2-oxytrifluoromethylation of styrenes, using 3-hydroxy-quinazolinones as radical trapping agents to produce chiral 3-benzyloxy derivatives. mdpi.comnih.gov Theoretical calculations are often employed to understand the catalyst-substrate interactions that are responsible for the observed enantioselectivity. nih.gov

Table 3: Examples of Chiral Catalysis in the Synthesis of or Related to Chiral Benzonitriles

Reaction Type Chiral Catalyst Type Substrate Class Product Class Enantiomeric Excess (ee) Reference
Atroposelective Nitrile Synthesis N-Heterocyclic Carbene (NHC) Racemic 2-arylbenzaldehydes Axially Chiral Benzonitriles Good to Excellent researchgate.netntu.edu.sg
Asymmetric Radical Cross-Coupling Chiral Vanadyl Complex 3-Hydroxy-quinazolinones & Styrenes Chiral 3-Benzyloxy-quinazolinones Up to 91% mdpi.comnih.gov

Photoredox Catalysis for C-H Functionalization

Photoredox catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds under mild conditions using visible light. nih.govjocpr.com This strategy relies on a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.orgnih.gov These radicals can then engage in a variety of bond-forming reactions.

For benzonitrile derivatives, photoredox catalysis offers a powerful tool for late-stage functionalization, allowing for the introduction of new substituents onto the aromatic ring or at benzylic positions without the need for pre-functionalized starting materials. nih.govbeilstein-journals.orgacs.org Dual catalytic systems, which combine a photoredox catalyst (e.g., iridium or ruthenium complexes) with a transition metal catalyst (e.g., nickel), have proven particularly effective. beilstein-journals.org In such systems, the photocatalyst generates a carbon-centered radical from a C-H bond, which then enters the catalytic cycle of the transition metal to form the final product. beilstein-journals.org

This approach has been used for a range of transformations, including the arylation of C(sp³)–H and C(sp²)–H bonds. jocpr.combeilstein-journals.org The mildness and selectivity of photoredox catalysis make it an attractive method for modifying complex molecules that may be sensitive to harsher reaction conditions. nih.gov

Photocatalyst Design and Optimization

The design of efficient photocatalysts often revolves around the ability to tune the photophysical properties of a molecule to facilitate desired chemical transformations upon light absorption. Benzonitrile derivatives, including Benzonitrile, 3-(benzoyloxy)-, have been explored in the context of photocatalysis, where the benzonitrile core can act as a photosensitizer or a key component of a larger photocatalytic system.

The optimization of such photocatalysts involves modifying the electronic properties of the benzonitrile scaffold. The introduction of a benzoyloxy group at the meta-position, as in Benzonitrile, 3-(benzoyloxy)-, influences the electron density and the energy levels of the molecule's frontier molecular orbitals. This, in turn, can affect the efficiency of intersystem crossing, the lifetime of the excited state, and the redox potential of the photocatalyst. Researchers in the field systematically modify such structures to achieve optimal performance for specific reactions, such as C-H functionalization or cycloadditions. While specific studies on Benzonitrile, 3-(benzoyloxy)- as a standalone photocatalyst are not extensively documented, the principles of photocatalyst design suggest that its electronic properties could be harnessed for such applications.

Remote Functionalization Strategies

Remote functionalization allows for the selective modification of C-H bonds that are distant from the initial point of reactivity in a molecule. This is often achieved through strategies that involve radical translocation or "chain-walking" processes. In the context of photocatalysis, a photocatalyst can initiate the formation of a radical species, which can then undergo intramolecular hydrogen atom transfer (HAT) to functionalize a remote C-H bond.

Hypervalent Iodine Catalysis in Organic Synthesis

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal catalysts in a wide array of organic transformations. researchgate.netacs.orgnih.gov Their reactivity is characterized by processes such as ligand exchange, reductive elimination, and oxidative addition, mirroring the chemistry of transition metals. acs.orgnih.gov

Ligand Exchange Reactions and Reactivity Tuning

The reactivity of hypervalent iodine(III) reagents can be finely tuned by modifying the ligands attached to the iodine center. acs.org Ligand exchange is a fundamental process where one or more ligands on the hypervalent iodine are replaced by other nucleophiles or substrates. acs.orgnih.gov This exchange is crucial for the catalytic cycle of many hypervalent iodine-catalyzed reactions.

Table 1: Representative Ligand Exchange Reactions in Hypervalent Iodine(III) Chemistry

Iodine(III) Reagent PrecursorIncoming Ligand SourceExchanged LigandResulting Iodine(III) SpeciesReference
ArI(OAc)₂TMSN₃OAcArI(N₃)₂ researchgate.net
ArI(OTf)₂RCO₂HOTfArI(O₂CR)₂ nih.gov
PhI(OH)(OTs)H₂OOTs[PhI(OH)₂]⁺ nih.gov

This table presents generalized examples of ligand exchange reactions and does not feature Benzonitrile, 3-(benzoyloxy)- directly due to a lack of specific literature.

Catalytic Systems for Functional Group Transfer and Bond Formation

Hypervalent iodine reagents are widely used for the transfer of various functional groups to organic substrates and for the formation of new chemical bonds. researchgate.netacs.org Catalytic systems often involve the in situ generation of the active hypervalent iodine(III) or (V) species from a pre-catalyst, typically an iodoarene, using a terminal oxidant. nsf.gov

Derivatives of benziodoxoles are particularly effective as group transfer reagents. researchgate.netacs.org While there is no direct evidence of Benzonitrile, 3-(benzoyloxy)- being used in this context, its structural features suggest potential. For instance, a related hypervalent iodine reagent could theoretically be synthesized where the benzonitrile moiety is part of the backbone of the reagent. The electronic influence of the benzoyloxy group could then play a role in the efficiency and selectivity of functional group transfer reactions, such as azidation, cyanation, or trifluoromethylation. researchgate.netacs.org The development of such catalytic systems would be a novel extension of hypervalent iodine chemistry.

Heterogeneous Catalysis Principles Applied to Nitrile Transformations

Heterogeneous catalysis is a cornerstone of industrial chemistry, offering advantages such as ease of catalyst separation and recycling. The catalytic transformation of nitriles, particularly their hydrogenation to amines, is a significant industrial process. researchgate.net

Active Site Characterization and Tracking

Understanding the nature of the active sites on the surface of a heterogeneous catalyst is paramount for optimizing catalytic performance. acs.org In the context of nitrile hydrogenation, the active sites are typically composed of metal nanoparticles (e.g., Ni, Pd, Pt, Co) dispersed on a high-surface-area support. researchgate.netacs.orgrsc.orgnih.gov

The characterization of these active sites involves a combination of experimental techniques and theoretical calculations. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and density functional theory (DFT) calculations have been employed to study the adsorption and activation of nitriles on catalyst surfaces. acs.org For the hydrogenation of benzonitrile, studies have shown that the cyano group adsorbs onto the metal surface, where it is subsequently activated for reaction with hydrogen. acs.org

In the case of a substituted benzonitrile like Benzonitrile, 3-(benzoyloxy)-, the benzoyloxy group could influence the adsorption geometry and electronic interaction of the molecule with the catalyst's active sites. The presence of additional oxygen atoms in the benzoyloxy group might lead to different binding modes on the catalyst surface compared to unsubstituted benzonitrile. Tracking the evolution of the catalyst's active sites during the reaction, for instance by monitoring changes in the metal's oxidation state or the nature of adsorbed species, is crucial for understanding reaction mechanisms and catalyst deactivation pathways.

Table 2: Techniques for Active Site Characterization in Nitrile Hydrogenation

TechniqueInformation ObtainedExample ApplicationReference
In-situ FTIR SpectroscopyIdentification of adsorbed intermediates and surface species.Observing the C≡N stretching frequency shift upon adsorption of benzonitrile on a Ni₃P catalyst. acs.org
Density Functional Theory (DFT)Calculation of adsorption energies, activation barriers, and reaction pathways.Modeling the synergistic effect of Ni⁰–Niδ⁺ pair sites in benzonitrile hydrogenation. acs.org
X-ray Photoelectron Spectroscopy (XPS)Determination of the elemental composition and oxidation states of the catalyst surface.Analyzing the electronic state of Pd and Pt in a bimetallic catalyst for nitrile hydrogenation. rsc.org
Temperature-Programmed Desorption (TPD)Measurement of the strength of adsorbate-surface interactions.Assessing the presence of acid and base sites on cobalt nanoparticles for nitrile hydrogenation. nih.gov

Multiscale Theoretical Modeling in Heterogeneous Catalytic Systems

The industrial application of "Benzonitrile, 3-(benzoyloxy)-" and its derivatives in catalytic transformations necessitates a deep understanding of the underlying reaction mechanisms at a molecular level. Multiscale theoretical modeling has emerged as a powerful tool to elucidate complex reaction pathways, predict catalyst behavior, and guide the rational design of more efficient heterogeneous catalysts. udel.eduucl.ac.ukdigitellinc.com While specific multiscale modeling studies on "Benzonitrile, 3-(benzoyloxy)-" are not yet prevalent in the literature, the principles of this approach can be applied to its constituent functional groups—the nitrile and the benzoyloxy moieties—to predict its reactivity in heterogeneous catalytic systems.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial for large-scale chemical production due to the ease of catalyst separation and reuse. wikipedia.org The catalytic processes involving "Benzonitrile, 3-(benzoyloxy)-" would likely target the transformation of the nitrile and/or the ester group. For instance, the hydrogenation of the nitrile to a primary amine or the hydrolysis of the ester are common and valuable chemical transformations. researchgate.netbme.hucore.ac.uk

A multiscale modeling approach to understanding these transformations would typically involve a hierarchy of computational methods, each addressing a different time and length scale. This can range from quantum mechanical calculations on the atomic scale to reactor-scale simulations. udel.eduucl.ac.uk

Quantum Mechanical (QM) Methods: At the most fundamental level, Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of the catalyst and reactants. acs.orgnih.gov DFT calculations can provide crucial insights into:

Adsorption Geometries and Energies: Determining the most stable way "Benzonitrile, 3-(benzoyloxy)-" and its derivatives interact with the catalyst surface.

Reaction Pathways and Transition States: Mapping out the step-by-step mechanism of nitrile hydrogenation or ester hydrolysis, including the identification of key intermediates and the energy barriers for each step.

Catalyst-Substrate Interactions: Understanding how the electronic properties of the catalyst influence the activation of the C≡N or C=O bonds.

For example, in the hydrogenation of the nitrile group over a palladium catalyst, DFT could be used to model the adsorption of the benzonitrile moiety onto the Pd surface and the subsequent steps of hydrogen addition. researchgate.netacs.org

Computational Fluid Dynamics (CFD): At the macroscopic level, computational fluid dynamics can be employed to model the transport phenomena—mass and heat transfer—within a catalytic reactor. By integrating the reaction kinetics obtained from kMC simulations, CFD can provide a comprehensive model of the entire catalytic process, from the molecular level to the reactor scale.

To illustrate the potential of multiscale modeling, consider the selective hydrogenation of "Benzonitrile, 3-(benzoyloxy)-" to 3-(benzoyloxy)benzylamine over a supported palladium catalyst. A hypothetical multiscale modeling study could yield the data presented in the tables below.

Table 1: DFT-Calculated Adsorption Energies of "Benzonitrile, 3-(benzoyloxy)-" on Different Pd Surfaces
AdsorbateCatalyst SurfaceAdsorption SiteAdsorption Energy (eV)
Benzonitrile, 3-(benzoyloxy)-Pd(111)Top-1.2
Benzonitrile, 3-(benzoyloxy)-Pd(100)Bridge-1.5
HydrogenPd(111)Hollow-0.8
Table 2: kMC Simulation Results for the Hydrogenation of "Benzonitrile, 3-(benzoyloxy)-" at 373 K
CatalystTurnover Frequency (s⁻¹)Selectivity to 3-(benzoyloxy)benzylamine (%)
Pd/C0.592
Pd/Al₂O₃0.385

These tables represent the type of quantitative data that multiscale modeling can provide, offering a detailed and predictive understanding of catalytic processes involving "Benzonitrile, 3-(benzoyloxy)-" and its derivatives. Such a theoretical approach, when combined with experimental studies, can significantly accelerate the discovery and optimization of novel catalytic systems for the synthesis of valuable chemicals.

Chemical Transformations and Derivative Synthesis of Benzonitrile, 3 Benzoyloxy

Functional Group Interconversions on the Benzonitrile (B105546) Moiety

The cyano group on the benzonitrile ring is a versatile functional handle that can be converted into other important chemical moieties, primarily amides, carboxylic acids, and amines.

Nitrile Hydrolysis and Amidation

The hydrolysis of the nitrile group in 3-(benzoyloxy)benzonitrile can be achieved under either acidic or basic conditions, typically proceeding through an intermediate amide. Complete hydrolysis yields a carboxylic acid, while partial hydrolysis can isolate the amide.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the nitrile is converted to 3-(benzoyloxy)benzoic acid. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to form an imidic acid, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, and the ester, leads to 3-hydroxybenzoic acid and benzoic acid upon acidification.

Acid-catalyzed hydrolysis, using strong acids like sulfuric acid, involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. This leads to the formation of 3-(benzoyloxy)benzamide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid. The choice of reaction conditions, such as temperature and acid concentration, can be modulated to favor either the amide or the carboxylic acid product.

Direct amidation can also be explored through various synthetic methods, though these are less common than hydrolysis.

Table 1: Conditions for Nitrile Hydrolysis

Product Reagents and Conditions Intermediate
3-(benzoyloxy)benzoic acid Aqueous NaOH, heat; then H₃O⁺ 3-(benzoyloxy)benzamide
3-(benzoyloxy)benzamide Concentrated H₂SO₄, controlled temperature -
3-hydroxybenzoic acid Excess aqueous NaOH, prolonged heat; then H₃O⁺ 3-hydroxybenzamide (B181210)

Reduction of Nitriles to Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation that yields 3-(benzoyloxy)benzylamine. This can be accomplished through catalytic hydrogenation or with chemical reducing agents. wikipedia.org

Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere. libretexts.org The selection of catalyst and reaction conditions (pressure, temperature, and solvent) is crucial to achieve high yields and selectivity, and to avoid the formation of secondary and tertiary amine byproducts. wikipedia.org

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for this transformation. libretexts.orgorganic-chemistry.org These powerful hydrides readily reduce the nitrile to the corresponding amine. However, it is important to note that these reagents can also reduce the ester functionality. Therefore, careful control of the reaction conditions or the use of chemoselective reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, may be necessary to selectively reduce the nitrile while preserving the ester linkage. organic-chemistry.org

Table 2: Reagents for Nitrile Reduction

Reagent Conditions Product Potential Side Reactions
H₂ / Raney Ni Elevated pressure and temperature 3-(benzoyloxy)benzylamine Formation of secondary/tertiary amines
H₂ / Pd/C Methanol, room temperature 3-(benzoyloxy)benzylamine
LiAlH₄ Anhydrous ether or THF, followed by aqueous workup 3-(aminomethyl)phenol and benzyl (B1604629) alcohol Reduction of the ester group
BH₃·THF THF, reflux 3-(benzoyloxy)benzylamine May also reduce the ester

Modifications of the Benzoyloxy Ester Linkage

The ester group in 3-(benzoyloxy)benzonitrile is susceptible to nucleophilic attack at the carbonyl carbon, allowing for transformations such as transesterification and hydrolysis.

Transesterification Reactions

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the original phenyl group with a new alkyl or aryl group from the alcohol. researchgate.net This reaction is a versatile method for synthesizing a variety of other 3-cyanophenyl esters.

Acid-catalyzed transesterification, using catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification, often employing alkoxides such as sodium methoxide, involves the nucleophilic attack of the alkoxide on the ester carbonyl. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the phenol (B47542) byproduct. researchgate.netresearchgate.netacs.org Various catalysts, including titanates and certain metal oxides, can also facilitate this transformation under neutral conditions. acs.orgrsc.org

Table 3: Catalysts for Transesterification of Benzoate (B1203000) Esters

Catalyst Type Example Catalyst Reaction Conditions
Acid H₂SO₄, p-TsOH Reflux in excess alcohol
Base NaOMe, K₂CO₃ Anhydrous alcohol, room temperature or heat
Organometallic Titanate esters Heat, removal of byproduct
Metal Oxide Platinum dioxide, Nickel oxide Heat, H₂ atmosphere

Hydrolysis and Ester Cleavage

The benzoyloxy ester linkage can be readily cleaved through hydrolysis under either acidic or basic conditions to yield 3-hydroxybenzonitrile and benzoic acid. This reaction is essentially the reverse of Fischer esterification.

Base-catalyzed hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The reaction is effectively irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol. Acidification of the reaction mixture is required to obtain the free benzoic acid.

Acid-catalyzed hydrolysis is an equilibrium process that requires heating the ester in the presence of a strong acid (e.g., H₂SO₄) and water. To drive the equilibrium towards the products, a large excess of water is often used. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Aromatic Functionalization of the Benzonitrile Ring

The benzonitrile ring of 3-(benzoyloxy)benzonitrile can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. masterorganicchemistry.commsu.edu The regiochemical outcome of these reactions is determined by the directing effects of the two substituents already present on the ring: the cyano (-CN) group and the benzoyloxy (-O-CO-Ph) group.

In 3-(benzoyloxy)benzonitrile, the two groups are in a meta relationship. The directing effects are as follows:

Cyano group (at C1): Directs incoming electrophiles to C5.

Benzoyloxy group (at C3): Directs incoming electrophiles to C2, C4, and C6.

The positions C2 and C6 are ortho to the benzoyloxy group, and C4 is para. The positions C5 is meta to the cyano group. The positions C2 and C4 are also ortho and para to the cyano group, respectively, and are therefore strongly deactivated by it. The position C6 is ortho to the benzoyloxy group and meta to the cyano group. The position C5 is meta to the cyano group and ortho to the benzoyloxy group.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(benzoyloxy)benzonitrile

Position Influence of -CN (at C1) Influence of -O-CO-Ph (at C3) Predicted Outcome
C2 ortho (deactivated) ortho (activated) Minor product (steric hindrance)
C4 para (deactivated) para (activated) Major product
C5 meta (less deactivated) meta (deactivated) Minor product
C6 meta (less deactivated) ortho (activated) Major product

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. libretexts.org In the case of "Benzonitrile, 3-(benzoyloxy)-", the outcome of such reactions is governed by the directing effects of the two substituents: the cyano (-CN) group and the benzoyloxy (-OOCPh) group.

Directing Effects of Substituents:

Cyano Group (-CN): The cyano group is a strongly deactivating, meta-directing group. quora.comstudy.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. study.comminia.edu.eg This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. study.com

PositionDirected by -CN (at C1)Directed by -OOCPh (at C3)Predicted Outcome
C2Ortho (deactivated)Ortho (activated by resonance)Possible, but sterically hindered
C4Para (deactivated)Para (activated by resonance)Favorable
C5Meta (least deactivated)Meta (deactivated)Possible
C6Ortho (deactivated)Ortho (activated by resonance)Favorable

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds, bypassing the inherent reactivity patterns of classical electrophilic substitution. acs.orgrsc.orgnih.gov For "Benzonitrile, 3-(benzoyloxy)-", the nitrile group can serve as an effective directing group.

Research has shown that nitrile-based templates can direct C-H bond functionalization to the meta position of the aromatic ring. This strategy often employs a transition-metal catalyst (e.g., palladium) that coordinates to the nitrogen of the nitrile group. This coordination positions the catalyst to activate a C-H bond at the meta position (C5 in this case) for subsequent coupling with various reaction partners. This approach offers a regioselective alternative to traditional EAS, allowing for the introduction of functional groups at positions that are otherwise difficult to access. nih.gov

Radical-Mediated Rearrangements and Cyclizations

Radical reactions offer unique pathways for the functionalization of aromatic compounds, often with selectivities complementary to ionic reactions. rsc.org These reactions typically involve three stages: radical generation, intramolecular cyclization or rearrangement, and quenching of the resulting radical. wikipedia.org

For "Benzonitrile, 3-(benzoyloxy)-", radical reactions could be initiated at several sites. The reaction of hydroxyl radicals with benzoic acid and benzoate has been studied, indicating that radical addition to the aromatic ring is a viable pathway. rsc.org Similarly, a phenyl radical could be generated on the benzonitrile ring, which could then participate in intramolecular reactions if a suitable radical acceptor is present on a side chain. nih.gov

Q & A

Q. How can degradation pathways of Benzonitrile, 3-(benzoyloxy)- under UV irradiation be characterized?

  • Methodological Answer : Expose to UV light (λ = 254 nm) in a photoreactor and sample at intervals. Analyze via LC-MS to identify photoproducts (e.g., benzoic acid from ester cleavage). Use radical traps (TEMPO) to confirm free-radical mechanisms. Computational TD-DFT models predict excited-state behavior and bond dissociation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.